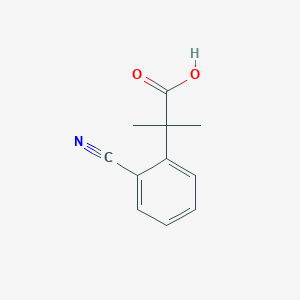

2-(2-Cyanophenyl)-2-methylpropanoic acid

説明

Structure

3D Structure

特性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC名 |

2-(2-cyanophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-6-4-3-5-8(9)7-12/h3-6H,1-2H3,(H,13,14) |

InChIキー |

XQRYSFCNMMHPOL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=CC=CC=C1C#N)C(=O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 2 Cyanophenyl 2 Methylpropanoic Acid

Enantioselective Synthesis Pathways and Chiral Resolution Techniques

Achieving high enantiopurity is paramount for the application of chiral molecules. For 2-(2-Cyanophenyl)-2-methylpropanoic acid, this can be accomplished through asymmetric synthesis, where the desired enantiomer is formed preferentially, or by resolving a racemic mixture.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and efficient route to chiral compounds. For the synthesis of 2-(2-Cyanophenyl)-2-methylpropanoic acid, a key transformation is the enantioselective addition of a methyl group or a cyano group to a prochiral precursor. While specific catalysts for this exact molecule are not widely reported in public literature, analogous reactions provide a strong foundation for methodological development.

One potential strategy involves the asymmetric hydrovinylation of a vinyl arene precursor, which can then be oxidized to the corresponding propanoic acid. nih.gov Research in this area has demonstrated excellent yields and high enantioselectivities for related 2-arylpropanoic acids. nih.gov

Another promising avenue is the use of chiral phase-transfer catalysts. These catalysts can facilitate the asymmetric alkylation of a suitable precursor, such as a 2-(2-cyanophenyl)acetonitrile derivative, to introduce the methyl group in a stereocontrolled manner.

Chiral Auxiliary Strategies

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. wikipedia.org This approach involves temporarily attaching a chiral molecule to a precursor, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of 2-(2-Cyanophenyl)-2-methylpropanoic acid, a chiral auxiliary such as a pseudoephedrine or pseudoephenamine derivative can be employed. nih.gov These auxiliaries have proven effective in the asymmetric alkylation of amides to form quaternary carbon centers with high diastereoselectivity. nih.gov

A typical sequence would involve the formation of an amide between 2-(2-cyanophenyl)acetic acid and a chiral auxiliary like (1R,2R)-pseudoephenamine. Subsequent methylation of this amide would be directed by the chiral auxiliary, leading to a high diastereomeric excess of the desired product. Finally, hydrolysis of the amide would remove the auxiliary and yield the enantiomerically enriched 2-(2-Cyanophenyl)-2-methylpropanoic acid.

Table 1: Diastereoselective Alkylation using Chiral Auxiliaries (Hypothetical Data) This table presents hypothetical data based on established methodologies for similar compounds, as specific data for 2-(2-Cyanophenyl)-2-methylpropanoic acid is not readily available in public literature.

| Entry | Chiral Auxiliary | Alkylating Agent | Diastereomeric Ratio (d.r.) |

| 1 | (1R,2R)-Pseudoephenamine | Methyl Iodide | >95:5 |

| 2 | (S)-4-Benzyl-2-oxazolidinone | Methyl Triflate | 90:10 |

| 3 | (-)-8-Phenylmenthol | Methyl Iodide | 85:15 |

Enzymatic Resolution Protocols

Enzymatic resolution offers a green and highly selective method for separating enantiomers. This technique utilizes enzymes, such as lipases or esterases, that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For 2-(2-Cyanophenyl)-2-methylpropanoic acid, a common approach is the kinetic resolution of a corresponding ester derivative. For instance, a racemic mixture of methyl 2-(2-cyanophenyl)-2-methylpropanoate could be subjected to hydrolysis by a lipase (B570770), such as lipase B from Candida antarctica (CAL-B). This enzyme would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, allowing for the separation of the unreacted ester (one enantiomer) and the carboxylic acid product (the other enantiomer).

The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly effective resolution.

Table 2: Enzymatic Kinetic Resolution of 2-Arylpropanoic Acid Esters (Illustrative Examples) This table illustrates typical results for the enzymatic resolution of related 2-arylpropanoic acid esters, providing a basis for potential application to 2-(2-Cyanophenyl)-2-methylpropanoic acid derivatives.

| Enzyme | Substrate | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Ester |

| Lipase B from Candida antarctica (CAL-B) | Racemic methyl 2-phenylpropanoate | >99% | >99% |

| Lipase from Pseudomonas cepacia | Racemic ethyl 2-(4-isobutylphenyl)propanoate | 98% | 95% |

| Nitrilase from Rhodococcus rhodochrous | Racemic 2-phenylpropionitrile | 96% (for the (S)-acid) | N/A |

Convergent and Divergent Synthetic Routes Analysis

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of related compounds. While perhaps less efficient for the synthesis of a single target, this approach is valuable for structure-activity relationship studies. Starting from a common precursor like 2-bromobenzonitrile, various alkylation and functional group transformations could lead to a range of 2-(2-cyanophenyl)alkanoic acids, including the target molecule.

Optimization of Reaction Conditions and Yield for Academic Research Scale Production

The successful synthesis of 2-(2-Cyanophenyl)-2-methylpropanoic acid on a research scale requires careful optimization of reaction conditions to maximize yield and purity. A key step that often requires optimization is the introduction of the cyano group onto the phenyl ring, typically via a palladium-catalyzed cyanation of a halide precursor (e.g., 2-chloro- or 2-bromophenyl-2-methylpropanoic acid ester).

Factors to consider during optimization include the choice of palladium catalyst, ligand, base, solvent, and temperature. For sterically hindered substrates, such as those with a substituent at the ortho position, specialized ligands and reaction conditions may be necessary to achieve high yields.

Table 3: Optimization of Palladium-Catalyzed Cyanation of an Aryl Halide (Illustrative Data) This table presents illustrative data for the optimization of a palladium-catalyzed cyanation reaction, a crucial step in a potential synthesis of 2-(2-Cyanophenyl)-2-methylpropanoic acid.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 110 | 45 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Dioxane | 100 | 85 |

| 4 | Pd(OAc)₂ (2) | cataCXium® A (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

Novel Precursors and Starting Materials in Synthetic Schemes

The development of novel synthetic routes often relies on the identification of new and more accessible starting materials. For the synthesis of 2-(2-Cyanophenyl)-2-methylpropanoic acid, several precursors can be envisaged.

A patent for the synthesis of the related 3-(2-cyanophenyl)propanoic acid utilizes 2-cyanobenzaldehyde (B126161) and Meldrum's acid as starting materials. A similar strategy could potentially be adapted. Another approach could start from 2-bromobenzonitrile, which can undergo various transformations to build the propanoic acid side chain.

Furthermore, the direct C-H functionalization of a benzonitrile (B105546) derivative represents a more atom-economical approach, although it presents significant challenges in terms of regioselectivity and reactivity.

Comprehensive Structural Elucidation and Conformational Analysis of 2 2 Cyanophenyl 2 Methylpropanoic Acid

X-ray Crystallographic Investigations of Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, and bond angles of 2-(2-Cyanophenyl)-2-methylpropanoic acid in the solid state.

Polymorphism and Co-crystallization Studies

The existence of polymorphs, or different crystalline forms of the same compound, can significantly impact its physical properties. A thorough crystallographic investigation would involve screening for different polymorphs of 2-(2-Cyanophenyl)-2-methylpropanoic acid by varying crystallization conditions such as solvent, temperature, and pressure. To date, no studies on the polymorphism of this compound have been reported in the accessible literature.

Co-crystallization, the process of crystallizing two or more different molecules in a single crystal lattice, is another important area of crystal engineering. uni.lu Studies in this area for 2-(2-Cyanophenyl)-2-methylpropanoic acid would explore its potential to form co-crystals with other molecules, which could modify its physicochemical properties. However, no co-crystallization studies involving this specific compound have been documented.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For 2-(2-Cyanophenyl)-2-methylpropanoic acid, one would expect to observe several key interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, molecules of 2-(2-Cyanophenyl)-2-methylpropanoic acid would form dimeric structures through hydrogen bonding between their carboxylic acid moieties.

Other Weak Interactions: Additional forces such as C-H···O and C-H···N interactions would also play a role in the crystal packing.

A detailed analysis, often aided by Hirshfeld surface analysis, would be necessary to visualize and quantify these interactions. Unfortunately, without a determined crystal structure, this analysis remains speculative.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Solution-State Conformation

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.

2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are essential for a complete structural assignment and conformational analysis.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule, helping to identify adjacent protons in the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule, such as the methyl groups to the quaternary carbon and the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for conformational analysis as it reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. This could provide insights into the preferred orientation of the cyanophenyl ring relative to the propanoic acid moiety.

A comprehensive set of these 2D NMR experiments would be required for a complete assignment of all proton and carbon signals and to determine the solution-state conformation of 2-(2-Cyanophenyl)-2-methylpropanoic acid. Regrettably, no such experimental data is currently available in the public domain.

Dynamic NMR for Conformational Exchange Phenomena

Dynamic NMR (DNMR) studies would be employed to investigate any conformational exchange processes, such as the rotation around the C-C bond connecting the phenyl ring and the quaternary carbon. By acquiring spectra at different temperatures, it would be possible to determine the energy barriers associated with such rotational processes. There are currently no published DNMR studies for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

For 2-(2-Cyanophenyl)-2-methylpropanoic acid, the following characteristic vibrational modes would be of interest:

O-H Stretching: The carboxylic acid O-H stretch is typically a broad band in the FT-IR spectrum, usually in the region of 3300-2500 cm⁻¹, indicative of strong hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong absorption, typically around 1700-1725 cm⁻¹. The exact position would be sensitive to the extent of hydrogen bonding.

C≡N Stretching: The nitrile (C≡N) group has a characteristic stretching vibration in the range of 2220-2260 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring would also be present.

A comparative analysis of the spectra in different phases (solid and solution) could provide further insights into the hydrogen bonding networks. While FT-IR and Raman spectra for related compounds are available, specific experimental data for 2-(2-Cyanophenyl)-2-methylpropanoic acid are needed for a detailed and accurate analysis.

Mass Spectrometry Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For 2-(2-Cyanophenyl)-2-methylpropanoic acid, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition (C₁₁H₁₁NO₂). The monoisotopic mass of this compound is 189.07898 Da. In a typical mass spectrum, this would be observed as the molecular ion peak [M]⁺ or, more commonly in soft ionization techniques like electrospray ionization (ESI), as a protonated molecule [M+H]⁺ with an m/z of 190.08626 or a sodiated adduct [M+Na]⁺ with an m/z of 212.06820. uni.luuni.lu

The fragmentation of 2-(2-Cyanophenyl)-2-methylpropanoic acid under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways based on the stability of the resulting fragments. The structure contains a quaternary carbon, a carboxylic acid group, a phenyl ring, and a nitrile group, all of which influence the fragmentation pattern.

Key Fragmentation Pathways:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to a fragment with a mass of 45.0 Da less than the molecular ion. This would result in a cation at m/z 144.0813.

Decarboxylation: The loss of carbon dioxide (CO₂) is another characteristic fragmentation of carboxylic acids, resulting in a fragment with a mass of 44.0 Da less than the molecular ion. This would produce an ion at m/z 145.0868.

Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the phenyl group or the carboxyl group can occur.

Loss of the cyanophenyl radical would lead to the formation of the [C(CH₃)₂COOH]⁺ ion.

Loss of the isobutyric acid radical would generate a cyanophenyl cation.

Fragmentation of the Isobutyric Moiety: The 2-methylpropanoic acid portion of the molecule can undergo fragmentation similar to isobutyric acid itself. The mass spectrum of isobutyric acid shows a prominent peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, and a peak at m/z 45 for the [COOH]⁺ ion. docbrown.info The loss of the isopropyl group from the parent molecule would result in a fragment ion.

Rearrangement Reactions: McLafferty-type rearrangements are possible if a gamma-hydrogen is available for transfer, though this is less likely for this specific structure.

The following table summarizes the predicted major fragment ions for 2-(2-Cyanophenyl)-2-methylpropanoic acid in a mass spectrum.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment | Notes |

| 189.0790 | - | [C₁₁H₁₁NO₂]⁺ | Molecular Ion ([M]⁺) |

| 172.0762 | H₂O | [C₁₁H₉NO]⁺ | Loss of water from the [M+H]⁺ ion. uni.luuni.lu |

| 144.0813 | •COOH | [C₁₀H₁₀N]⁺ | Loss of the carboxyl radical. |

| 145.0868 | CO₂ | [C₁₀H₁₁N]⁺ | Decarboxylation of the molecular ion. |

| 116.0497 | C₃H₇O₂ | [C₈H₄N]⁺ | Loss of the isobutyric acid moiety. |

| 102.0317 | C₄H₇O₂ | [C₇H₄N]⁺ | Loss of the carboxyl and two methyl groups. |

| 91.0548 | C₅H₈O₂ | [C₆H₅]⁺ | Formation of a tropylium-like ion from the phenyl ring after initial fragmentation. |

| 43.0548 | C₈H₆NO₂ | [C₃H₇]⁺ | Isopropyl cation from the aliphatic chain. docbrown.info |

This table is predictive and based on general fragmentation rules. Actual relative abundances would depend on the ionization method and energy.

Computational Approaches to Conformational Landscape Exploration

The conformational flexibility of 2-(2-Cyanophenyl)-2-methylpropanoic acid is primarily determined by the rotation around the single bond connecting the quaternary carbon to the phenyl ring and the rotation of the carboxyl group. Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface and identifying the most stable conformers. semanticscholar.orgnih.govmdpi.com

A computational analysis would typically involve the following steps:

Initial Geometry Optimization: The starting structure of the molecule is optimized to find a local minimum on the potential energy surface.

Conformational Search: A systematic or stochastic search is performed by rotating the key dihedral angles. For this molecule, the critical dihedral angle is the C-C-C-C angle defining the orientation of the phenyl ring relative to the isobutyric acid moiety. Another important dihedral is the one defining the orientation of the -COOH group.

Re-optimization and Energy Calculation: Each generated conformer is then re-optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). semanticscholar.org The electronic energies of all stable conformers are calculated to determine their relative stabilities.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

Expected Conformational Isomers:

The primary conformational isomerism will arise from the rotation of the phenyl ring. Steric hindrance between the ortho-cyano group and the gem-dimethyl groups, as well as the carboxyl group, will create significant energy barriers to free rotation. The most stable conformers are expected to be those that minimize these steric clashes.

It is likely that the lowest energy conformer will have the plane of the phenyl ring oriented at a significant angle (i.e., not coplanar) relative to the C-C(CH₃)₂ bond, to move the bulky cyano group away from the methyl and carboxyl substituents. Further isomerism exists due to the rotation of the hydroxyl group within the carboxylic acid function, which can form different intramolecular hydrogen bonding patterns, although these are likely to be weak.

The following table outlines a hypothetical set of conformers and their expected relative energies based on steric considerations.

| Conformer | Description of Dihedral Angle (Phenyl Ring) | Expected Relative Energy (kcal/mol) | Key Interactions |

| A (Global Minimum) | Gauche (~60-90 degrees) | 0.0 | Minimized steric repulsion between the ortho-cyano group and the gem-dimethyl/carboxyl groups. |

| B | Eclipsed (~0 degrees) | High | Significant steric clash between the cyano group and a methyl group. |

| C | Anti-Gauche (~120-150 degrees) | Moderate | Reduced, but still present, steric interactions. |

| D | Bisected (~180 degrees) | High | Steric clash between the cyano group and the carboxyl group. |

This table is illustrative. Precise dihedral angles and relative energies would require specific DFT calculations.

The exploration of the conformational landscape is crucial for understanding the molecule's three-dimensional shape, which in turn influences its physical properties and interactions with other molecules. Computational methods provide a powerful, albeit theoretical, lens through which to view this landscape. researchgate.netbiointerfaceresearch.com

Chemical Reactivity and Mechanistic Studies of 2 2 Cyanophenyl 2 Methylpropanoic Acid

Reaction Kinetics and Thermodynamics of Functional Group Transformations

The reactivity of 2-(2-Cyanophenyl)-2-methylpropanoic acid is dictated by its two primary functional groups: the carboxylic acid and the nitrile. The kinetics of reactions involving the carboxylic acid, such as esterification or amidation, are significantly influenced by steric hindrance. The presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl) creates a sterically crowded environment. This crowding impedes the approach of nucleophiles to the carbonyl carbon, suggesting that reactions at this site would likely have slower rates and higher activation energies compared to less hindered carboxylic acids.

Thermodynamically, the conversion of the carboxylic acid to derivatives like esters or amides is typically a slightly endergonic or nearly thermoneutral process, requiring the removal of a byproduct (water) to drive the reaction to completion. The nitrile group is thermodynamically stable but can undergo exothermic hydrolysis to an amide and subsequently to a carboxylic acid, particularly under strong acid or base catalysis.

Exploration of Reaction Intermediates and Transition States

Specific experimental exploration or computational modeling of reaction intermediates and transition states for 2-(2-Cyanophenyl)-2-methylpropanoic acid has not been reported in the accessible literature.

Theoretically, reactions at the carboxylic acid moiety proceed through well-understood intermediates. For instance, in an acid-catalyzed esterification (Fischer esterification), the reaction would initiate with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by an alcohol molecule to form a tetrahedral intermediate. The transition states would involve the formation and collapse of this intermediate. Given the steric bulk around the tertiary carboxylic acid, these transition states would be of high energy, contributing to slow reaction kinetics.

For reactions involving the nitrile group, such as hydrolysis, the mechanism involves the protonation of the nitrogen (under acidic conditions) or nucleophilic attack on the carbon (under basic conditions). This leads to the formation of an imidic acid or a cyanohydrin-like intermediate, which then tautomerizes to an amide. The transition states for these steps would be influenced by the electronic effects of the ortho-substituted propanoic acid group on the phenyl ring.

Mechanistic Investigations of Esterification and Amidation Reactions

While general mechanisms for esterification and amidation are well-established, specific mechanistic investigations for 2-(2-Cyanophenyl)-2-methylpropanoic acid are absent from the literature.

Esterification: The direct acid-catalyzed esterification (Fischer esterification) of 2-(2-Cyanophenyl)-2-methylpropanoic acid with an alcohol is expected to be slow and inefficient. The steric hindrance imposed by the gem-dimethyl groups at the α-position significantly obstructs the nucleophilic attack by the alcohol on the carbonyl carbon. A more viable mechanistic pathway would involve a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid would first be converted to a more reactive derivative. A common method is the reaction with thionyl chloride (SOCl₂) to form an acyl chloride. This reaction proceeds via a nucleophilic attack of the carboxylic acid on the sulfur atom, leading to a protonated acyl chlorosulfite intermediate that then collapses to the highly reactive acyl chloride.

Nucleophilic Acyl Substitution: The resulting acyl chloride, being much more electrophilic and possessing a good leaving group (Cl⁻), would readily react with an alcohol to form the desired ester. This step proceeds rapidly through a tetrahedral intermediate.

Amidation: Direct amidation by heating the carboxylic acid with an amine is generally a difficult reaction, as it tends to form a stable ammonium (B1175870) carboxylate salt. For a sterically hindered acid like 2-(2-Cyanophenyl)-2-methylpropanoic acid, this pathway is even less feasible. Mechanistic approaches to achieve amidation would likely require coupling agents. A standard method uses dicyclohexylcarbodiimide (B1669883) (DCC), which proceeds via the following mechanism:

DCC, a powerful dehydrating agent, activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate.

This leads to the formation of the amide and dicyclohexylurea, a stable byproduct.

Hydrolysis Pathways and Stability under Varying Chemical Conditions

No specific studies on the hydrolysis pathways or stability of 2-(2-Cyanophenyl)-2-methylpropanoic acid under different pH and temperature conditions have been published.

The stability of the molecule is primarily related to the potential hydrolysis of the nitrile group. Nitriles are generally stable in neutral aqueous solutions at moderate temperatures. However, under forcing conditions (strong acid or base and heat), the nitrile group can undergo hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of strong acid (e.g., aq. HCl or H₂SO₄) and heat, the nitrile nitrogen is protonated, making the carbon atom more susceptible to attack by water. This initially forms a primary amide (2-(2-carbamoylphenyl)-2-methylpropanoic acid). With continued heating, the amide is further hydrolyzed to yield the corresponding dicarboxylic acid (2-(2-carboxyphenyl)-2-methylpropanoic acid) and an ammonium salt.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aq. NaOH) and heat, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to give the amide. This amide can then be further hydrolyzed under the basic conditions to form a carboxylate salt and ammonia.

The carboxylic acid function itself is stable to hydrolysis but will exist as its carboxylate salt form under basic conditions (pH > pKa) and as the protonated acid under acidic conditions (pH < pKa).

Redox Chemistry Involving the Nitrile and Carboxylic Acid Functionalities

There is no available literature detailing the specific redox chemistry of 2-(2-Cyanophenyl)-2-methylpropanoic acid. The discussion below is based on the known reactivity of its functional groups.

Carboxylic Acid Functionality: Carboxylic acids are generally resistant to oxidation. The carbon atom of the carboxyl group is already in a high oxidation state (+3). Oxidation would require harsh conditions that would likely degrade the aromatic ring. Reduction of the carboxylic acid group, however, is possible using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the carboxylic acid to a primary alcohol, yielding 2-(2-cyanophenyl)-2-methylpropan-1-ol. Milder reducing agents, such as sodium borohydride, are typically not strong enough to reduce carboxylic acids.

Nitrile Functionality: The nitrile group can be readily reduced.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (such as Palladium, Platinum, or Raney Nickel) would reduce the nitrile to a primary amine, yielding 2-(2-(aminomethyl)phenyl)-2-methylpropanoic acid.

Hydride Reduction: Strong hydride reagents like LiAlH₄ would also reduce the nitrile to a primary amine. If LiAlH₄ is used, it would simultaneously reduce the carboxylic acid group as well, leading to an amino alcohol.

Oxidation of the nitrile group itself is not a common transformation. The primary redox reactions for this molecule are therefore the reduction of either or both of the functional groups.

Synthesis and Structure Activity Relationship Sar Studies of 2 2 Cyanophenyl 2 Methylpropanoic Acid Derivatives and Analogues

Design Principles for Structural Modifications

The modification of 2-(2-Cyanophenyl)-2-methylpropanoic acid is guided by established principles of medicinal chemistry to probe and improve its molecular interactions. researchgate.net The primary objectives for creating derivatives are to systematically alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes are intended to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to enhance its interaction with biological targets. dntb.gov.ua

Key structural components of the molecule available for modification include the cyanophenyl ring, the propanoic acid moiety, and the gem-dimethyl groups. Modifications are designed to explore the chemical space around the core structure. For instance, altering substituents on the aromatic ring can modulate electronic effects and introduce new interaction points, while changes to the carboxylic acid group can affect the molecule's acidity and ability to act as a hydrogen bond donor or acceptor. The gem-dimethyl group offers opportunities for steric adjustments that can influence binding orientation and metabolic stability.

Systematic Exploration of Substituent Effects on Chemical and Biological Interactions

The systematic introduction of various substituents onto the 2-(2-Cyanophenyl)-2-methylpropanoic acid scaffold allows for a detailed investigation of their impact on the molecule's properties. The effects of these modifications are typically evaluated through a combination of chemical synthesis and biological assays.

The cyanophenyl ring is a primary target for substitution. The position and nature of substituents can dramatically alter the electronic landscape of the ring and introduce steric hindrance. For example, adding electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) at different positions (ortho, meta, para relative to the propanoic acid group) can fine-tune the molecule's interaction with target proteins. Ortho-disubstituted aromatic compounds with bulky substituents can lead to distorted geometries where the substituents are positioned above and below the aromatic plane, which can significantly impact binding affinity. researchgate.net

Modifications to the propanoic acid side chain, such as altering the gem-dimethyl groups, can influence the molecule's conformation and metabolic stability. Replacing one or both methyl groups with larger alkyl groups or cyclizing them into a spiro-ring system can introduce steric bulk and restrict rotational freedom, potentially leading to increased receptor selectivity.

Table 1: Predicted Effects of Substituents on the Cyanophenyl Moiety

| Substituent Type | Position on Phenyl Ring | Predicted Effect on Chemical/Biological Properties | Rationale |

| Electron-Withdrawing (e.g., -NO₂) | Para to propanoic acid | Enhanced electronic interaction with electron-rich pockets | Modifies the electron density of the aromatic ring. |

| Electron-Donating (e.g., -OCH₃) | Ortho to propanoic acid | Potential for new hydrogen bond interactions; steric influence | Introduces a hydrogen bond acceptor and steric bulk near the binding site. |

| Halogen (e.g., -Cl, -F) | Meta to propanoic acid | Increased lipophilicity, potential for halogen bonding | Halogens can alter membrane permeability and introduce specific non-covalent interactions. |

| Bulky Alkyl (e.g., -t-Butyl) | Para to propanoic acid | Steric hindrance, potential for increased metabolic stability | A large group can block access of metabolic enzymes and influence binding orientation. |

Synthesis of Isosteres and Bioisosteres of the Cyanophenyl and Propanoic Acid Moieties

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound while retaining its primary biological activity. cambridgemedchemconsulting.comnih.gov This involves substituting a functional group with another that has similar physical or chemical properties. benthamscience.comdrughunter.com

Propanoic Acid Bioisosteres: The carboxylic acid group is often associated with rapid metabolism and poor oral bioavailability. semanticscholar.orgresearchgate.net Consequently, its replacement with bioisosteres is a common optimization strategy. semanticscholar.org A variety of acidic and non-acidic groups can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid. nih.gov

Tetrazoles: These are one of the most common carboxylic acid bioisosteres. Their pKa is similar to that of carboxylic acids, and they can participate in similar ionic and hydrogen-bonding interactions. drughunter.comnih.gov Tetrazoles are generally more metabolically stable than carboxylic acids. nih.gov

Hydroxamic Acids: This functional group can also act as a carboxylic acid mimic, although it is often used for its metal-chelating properties. nih.gov

Acylsulfonamides: With pKa values in the range of carboxylic acids (4-5), acylsulfonamides are effective surrogates that can improve activity profiles. nih.gov

Highly Fluorinated Alcohols: Groups like 2,2,2-trifluoroethan-1-ol are weakly acidic and more lipophilic, which can be advantageous for crossing biological membranes like the blood-brain barrier. nih.gov

The synthesis of these bioisosteres involves modifying the parent carboxylic acid or building the molecule with the bioisostere in place from earlier-stage intermediates.

Cyanophenyl Isosteres: The cyanophenyl moiety can also be replaced to modulate activity and properties. The cyano group (-C≡N) itself can be swapped with other similarly sized, linear, and electronegative groups. A more significant modification involves replacing the entire cyanophenyl ring with a bioisosteric heterocyclic ring system, such as pyridine, thiophene, or benzoxazole. acs.org This can alter the molecule's polarity, solubility, and potential for hydrogen bonding, while aiming to maintain the necessary geometry for biological activity. acs.org For instance, the synthesis of quinoline-based analogues of related propionic acids has been explored to create topologically similar compounds with different biological activities. acs.org

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Structure | Typical pKa | Key Properties |

| Tetrazole | R-CN₄H | ~4.5 - 4.9 | Metabolically stable, more lipophilic than carboxylate. nih.gov |

| Hydroxamic Acid | R-C(=O)NHOH | ~9 | Can act as a hydrogen bond donor/acceptor; metal chelator. nih.gov |

| Acylsulfonamide | R-C(=O)NHSO₂R' | ~4 - 5 | Strongly acidic, can form strong hydrogen bonds. nih.gov |

| Phosphonic Acid | R-PO(OH)₂ | pKa1 ~1-3 | More polar than carboxylic acids, nonplanar geometry. nih.gov |

Chiral Analogues and Enantiomeric Purity Influence on Research Outcomes

While 2-(2-Cyanophenyl)-2-methylpropanoic acid is an achiral molecule due to the two methyl groups on the stereocenter, the synthesis of chiral analogues is a critical step in SAR exploration. Chirality is a fundamental aspect of molecular recognition in biological systems, and enantiomers of a chiral compound often exhibit significantly different pharmacological activities. nih.govmdpi.com

Chiral analogues can be designed by replacing one of the gem-dimethyl groups with a different substituent (e.g., an ethyl group or a cyclopropyl (B3062369) ring), thus creating a chiral center at the C2 position of the propanoic acid. The synthesis of such analogues requires enantioselective methods to produce single enantiomers. rsc.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from enantiopure building blocks. nih.govrsc.org

Once synthesized, the individual enantiomers (R and S) must be evaluated separately. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). In some cases, the distomer may be inactive, have a different activity, or even contribute to undesirable side effects. Therefore, research outcomes are highly dependent on enantiomeric purity. Studies using a racemic mixture (a 1:1 mixture of both enantiomers) can provide misleading results, as the observed activity is an average of the two enantiomers' effects. For rigorous SAR studies, the synthesis and testing of enantiomerically pure compounds are essential to accurately define the structural requirements for optimal biological interaction. mdpi.com

Prodrug Strategies and Related Ester/Amide Derivatives for Research Probes

Prodrug strategies are often employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor membrane permeability or extensive first-pass metabolism. nih.gov The carboxylic acid functional group in 2-(2-Cyanophenyl)-2-methylpropanoic acid is an ideal handle for prodrug design.

Ester Derivatives: Esterification of the carboxylic acid is a common prodrug approach. google.com Simple alkyl esters (e.g., methyl, ethyl, isopropyl) can be synthesized by reacting the parent acid with the corresponding alcohol under acidic conditions or via other standard esterification methods. These esters are typically more lipophilic than the parent acid, allowing for enhanced passive diffusion across cell membranes. nih.gov Once absorbed into the body, they are designed to be cleaved by ubiquitous esterase enzymes in the blood and tissues, releasing the active carboxylic acid at the site of action.

Amide Derivatives: Similarly, amide derivatives can be synthesized by coupling the carboxylic acid with various amines. sphinxsai.comresearchgate.net The synthesis often involves activating the carboxylic acid (e.g., forming an acid chloride or using coupling reagents like EDCI/HOBt) followed by reaction with a primary or secondary amine. mdpi.com Amides are generally more stable to hydrolysis than esters and can be used to create prodrugs with different release kinetics. nih.gov Beyond prodrug applications, amide derivatives are valuable as research probes. By synthesizing a library of amides with different amine substituents, researchers can explore the steric and electronic requirements of the binding pocket region that accommodates the carboxylic acid moiety. sphinxsai.com

Table 3: Potential Prodrugs and Research Probes of 2-(2-Cyanophenyl)-2-methylpropanoic acid

| Derivative Type | Example Structure | Rationale for Synthesis | Synthetic Approach |

| Ethyl Ester | R-C(=O)O-CH₂CH₃ | Prodrug: Increase lipophilicity and membrane permeability. | Fischer esterification of the parent acid with ethanol. |

| Isopropyl Ester | R-C(=O)O-CH(CH₃)₂ | Prodrug: Potentially altered rate of hydrolysis by esterases. | Reaction of the parent acid with isopropyl alcohol. nih.gov |

| N-Methyl Amide | R-C(=O)NH-CH₃ | Research Probe/Prodrug: More stable than esters, explores H-bond donation. | Coupling of the parent acid with methylamine (B109427) using a peptide coupling agent. mdpi.com |

| N-Benzyl Amide | R-C(=O)NH-CH₂Ph | Research Probe: Explores tolerance for bulky substituents. | Coupling of the parent acid with benzylamine. sphinxsai.com |

Investigations into Molecular Interactions and Preclinical Biological Mechanisms of 2 2 Cyanophenyl 2 Methylpropanoic Acid

Ligand-Target Binding Studies in In Vitro Systems

Receptor Binding Affinities and Selectivity Profiling

No studies reporting the receptor binding affinities or selectivity profile of 2-(2-Cyanophenyl)-2-methylpropanoic acid against any biological target have been found in the public domain.

Enzyme Inhibition or Activation Kinetics and Mechanisms

There is no available data on the enzymatic inhibition or activation properties of 2-(2-Cyanophenyl)-2-methylpropanoic acid. Kinetic studies, which would elucidate its mechanism of interaction with any specific enzymes, have not been published.

Cellular Uptake and Intracellular Localization Research in Model Systems

Research detailing the cellular uptake, distribution, and intracellular localization of 2-(2-Cyanophenyl)-2-methylpropanoic acid in any model cell systems is currently absent from scientific literature.

Mechanism of Action Elucidation in Preclinical Cellular Assays

No preclinical cellular assays have been reported that would shed light on the specific mechanism of action of 2-(2-Cyanophenyl)-2-methylpropanoic acid.

Interaction with Key Biochemical Pathways and Signaling Cascades

Information regarding the interaction of 2-(2-Cyanophenyl)-2-methylpropanoic acid with any key biochemical pathways or signaling cascades has not been documented in published research.

In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

There are no in vivo pharmacodynamic studies in animal models that focus on the mechanistic aspects of 2-(2-Cyanophenyl)-2-methylpropanoic acid's biological effects.

Target Engagement Studies

There is currently no available information on target engagement studies for 2-(2-Cyanophenyl)-2-methylpropanoic acid.

Biomarker Modulation Research

There is currently no available information on biomarker modulation research for 2-(2-Cyanophenyl)-2-methylpropanoic acid.

Computational Chemistry and Cheminformatics Applied to 2 2 Cyanophenyl 2 Methylpropanoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein target. nih.gov These methods are crucial for understanding the potential mechanism of action of a compound like 2-(2-Cyanophenyl)-2-methylpropanoic acid.

Molecular Docking

Given its structural similarity to profen-class NSAIDs, a logical first step is to investigate the interaction of 2-(2-Cyanophenyl)-2-methylpropanoic acid with the cyclooxygenase enzymes, COX-1 and COX-2. orientjchem.orgnih.gov Molecular docking would be employed to predict the most likely binding pose and estimate the binding affinity of the compound within the active site of these enzymes. The process involves computationally placing the flexible ligand into the rigid or flexible binding site of the protein. A scoring function then calculates the binding energy, with lower values typically indicating a more favorable interaction.

For 2-(2-Cyanophenyl)-2-methylpropanoic acid, the carboxylic acid group is expected to form key hydrogen bonds with conserved arginine and tyrosine residues in the COX active site, an interaction characteristic of many NSAIDs. The cyanophenyl group and the gem-dimethyl group would likely occupy hydrophobic pockets within the enzyme's channel, contributing to binding affinity through van der Waals interactions. Docking studies could reveal subtle differences in how the ortho-cyano substitution influences binding compared to other profens, potentially affecting its selectivity for COX-2 over COX-1.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.govmdpi.com Starting with the best-docked pose, the entire system, including the protein, the ligand, and surrounding water molecules, is simulated for a period typically ranging from nanoseconds to microseconds. These simulations solve Newton's equations of motion for every atom, providing a dynamic view of the interactions.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, quantifying the stability of these crucial interactions.

For 2-(2-Cyanophenyl)-2-methylpropanoic acid, MD simulations would validate whether the key hydrogen bonds predicted by docking are maintained and assess the stability of the cyanophenyl group within its hydrophobic pocket. rjpbr.com This provides a more realistic and dynamic picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. humanjournals.com These models are built on the principle that the activity of a molecule is a function of its physicochemical properties. While no specific QSAR models for 2-(2-Cyanophenyl)-2-methylpropanoic acid have been published, a model could be developed to optimize its structure for enhanced activity or selectivity.

The development of a QSAR model would involve:

Dataset Assembly: Synthesizing a series of analogs of 2-(2-Cyanophenyl)-2-methylpropanoic acid with variations in substituents on the phenyl ring or modifications to the propanoic acid chain. The biological activity (e.g., IC₅₀ for COX-2 inhibition) of each compound would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Generation and Validation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that correlates the descriptors with biological activity. The model's predictive power is then validated using an external set of compounds not used in model generation.

A hypothetical QSAR study could explore how different properties affect the inhibitory activity of this class of compounds.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets in the target enzyme. |

| Electronic | Hammett Constant (σ) of Phenyl Substituents | Modulates the acidity (pKa) of the carboxylic acid and electronic interactions with the target. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents, influencing the fit within the binding site. |

| Topological | Wiener Index | Describes molecular branching and size, which can impact the overall shape and complementarity to the binding site. |

Such a QSAR model would guide the synthesis of new derivatives with predicted higher potency. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) of molecules. nih.gov For 2-(2-Cyanophenyl)-2-methylpropanoic acid, DFT calculations can provide deep insights into its intrinsic chemical reactivity and the nature of its potential interactions.

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack (e.g., the oxygen atoms of the carboxyl group and the nitrogen of the cyano group), while blue regions (positive potential) are susceptible to nucleophilic attack.

These calculations help rationalize the molecule's behavior. For instance, the MEP map would visually confirm the sites most likely to engage in hydrogen bonding.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | ~4.5 D | Quantifies the overall polarity of the molecule. |

In Silico Prediction of Biological Activity and ADME Properties (Mechanistic Pathways)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools can predict these properties early in the discovery process, saving time and resources. nih.govresearchgate.net

Biological Activity Prediction

Based on its structural class (arylpropanoic acid), the primary predicted biological activity for 2-(2-Cyanophenyl)-2-methylpropanoic acid is anti-inflammatory action through inhibition of COX enzymes. humanjournals.comresearchgate.net Various online servers use machine learning models trained on large datasets to predict a wider range of potential targets, which could suggest secondary or off-target activities.

ADME Profile Prediction

A predicted ADME profile for 2-(2-Cyanophenyl)-2-methylpropanoic acid can be generated using web-based platforms like SwissADME. The analysis typically includes evaluating compliance with various drug-likeness rules and predicting key pharmacokinetic parameters.

| Property / Rule | Predicted Value / Status | Implication |

|---|---|---|

| Molecular Weight | 189.21 g/mol | Within the typical range for small molecule drugs (<500). |

| LogP (Consensus) | 2.05 | Indicates good balance between solubility and permeability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Complies with Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 3 (from -COOH and -CN) | Complies with Lipinski's Rule (≤10). |

| Lipinski's Rule of Five | Yes (0 violations) | Suggests good potential for oral bioavailability. |

| Water Solubility | Soluble | Favorable for formulation and absorption. |

| P-glycoprotein (P-gp) Substrate | No (Predicted) | Less likely to be subject to active efflux from cells. nih.gov |

| CYP450 Inhibition (e.g., CYP2C9) | Inhibitor (Predicted) | Potential for drug-drug interactions, common for NSAIDs. biorxiv.org |

This in silico profile suggests that 2-(2-Cyanophenyl)-2-methylpropanoic acid possesses favorable drug-like properties, although potential interactions with metabolic enzymes like CYP2C9 would require experimental verification. biorxiv.org

Advanced Analytical Method Development and Application for 2 2 Cyanophenyl 2 Methylpropanoic Acid in Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Enantiomeric Separation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(2-Cyanophenyl)-2-methylpropanoic acid. Method development focuses on achieving high resolution, sensitivity, and reproducibility for both purity determination and the critical separation of its enantiomers.

Chiral HPLC and Supercritical Fluid Chromatography (SFC)

Since 2-(2-Cyanophenyl)-2-methylpropanoic acid possesses a chiral center, separating its enantiomers is essential for understanding its stereospecific properties in research. Chiral HPLC is the benchmark for this purpose, typically employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for resolving acidic chiral compounds. phenomenex.comresearchgate.net For 2-(2-Cyanophenyl)-2-methylpropanoic acid, columns like Chiralpak® AD or Chiralcel® OJ are excellent starting points.

Method development involves screening different mobile phases. In normal-phase mode, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol (e.g., isopropanol (B130326) or ethanol) and a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) are used to improve peak shape and resolution. sigmaaldrich.com The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, thereby reducing peak tailing.

Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative to HPLC for chiral separations. researchgate.netijper.org Utilizing supercritical CO2 as the main mobile phase component, modified with a small percentage of an alcohol like methanol (B129727), SFC can achieve high-efficiency separations. ijper.orgchiraltech.com For acidic compounds, the addition of an acidic modifier to the co-solvent is also common practice to ensure good chromatography. chiraltech.com The change in solvent and temperature can sometimes lead to a reversal in the elution order of enantiomers, a phenomenon that can be exploited during method optimization. researchgate.net

| Parameter | Chiral HPLC Conditions | Chiral SFC Conditions |

|---|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralcel OJ-H (150 x 4.6 mm, 5 µm) |

| Mobile Phase/Co-solvent | Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) | CO2:Methanol (85:15, v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Back Pressure | N/A | 150 bar |

| Detection | UV at 230 nm | UV at 230 nm |

| Hypothetical Resolution (Rs) | > 2.0 | > 1.8 |

LC-MS/MS for Metabolite Identification in Research Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying metabolites of 2-(2-Cyanophenyl)-2-methylpropanoic acid in research-focused biological matrices like plasma or tissue homogenates. creative-proteomics.comakjournals.com This technique combines the separation power of LC with the high sensitivity and specificity of MS/MS detection. nih.gov

A typical workflow involves a "bottom-up" approach where samples may undergo enzymatic digestion if the analyte is protein-bound. nih.gov More commonly for small molecules, a direct analysis following sample clean-up is performed. Reversed-phase chromatography is standard, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often containing a modifier like formic acid to aid ionization.

Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operated in negative ion mode to deprotonate the carboxylic acid group, yielding a prominent [M-H]⁻ ion. The MS/MS analysis involves selecting this precursor ion and fragmenting it to produce a characteristic product ion spectrum, which serves as a fingerprint for identification and confirmation.

| Parameter | Typical LC-MS/MS Conditions |

|---|---|

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Transition | Precursor Ion [M-H]⁻ → Characteristic Product Ion(s) |

| Application | Identification of potential metabolites (e.g., hydroxylated or glucuronidated species) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a high-resolution analytical technique, but its application to polar, non-volatile compounds like carboxylic acids requires a chemical derivatization step to increase volatility and thermal stability. researchgate.netcolostate.eduresearchgate.net For 2-(2-Cyanophenyl)-2-methylpropanoic acid, the carboxylic acid functional group must be converted into a less polar, more volatile ester or silyl (B83357) ether. colostate.edusigmaaldrich.com

Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.comnih.gov Another approach is alkylation to form esters, for example, using methanol with BF3 as a catalyst to create the methyl ester. colostate.edu The choice of derivatization agent and reaction conditions (temperature and time) must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Once derivatized, the analyte is separated on a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a mass spectrometer. The mass spectrum provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification.

| Parameter | Typical GC-MS Conditions |

|---|---|

| Derivatization | Esterification (e.g., with BF3/Methanol) or Silylation (e.g., with BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Application | Analysis of volatile impurities or degradation products after derivatization |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis offers an alternative, high-efficiency separation technique based on the differential migration of charged species in an electric field. chromatographytoday.com For the chiral separation of 2-(2-Cyanophenyl)-2-methylpropanoic acid, a chiral selector is added to the background electrolyte (BGE). nih.govresearchgate.net Cyclodextrins (CDs) are commonly used chiral selectors for acidic compounds. nih.gov

The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector, which have different mobilities. Method development involves optimizing the type and concentration of the chiral selector (e.g., β-CD or a derivative), the pH of the BGE, and the applied voltage. Indirect UV detection can be employed by adding a chromophore to the BGE. nih.gov CE is advantageous due to its low consumption of sample and reagents. chromatographytoday.com

| Parameter | Typical Chiral CE Conditions |

|---|---|

| Capillary | Fused-Silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 20 mM Phosphate buffer at pH 6.0 |

| Chiral Selector | 15 mM Hydroxypropyl-β-Cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 230 nm |

| Application | High-efficiency enantiomeric separation and purity analysis |

Quantitative Analysis Techniques in Complex Biological and Chemical Matrices for Research Purposes

For quantitative analysis in complex matrices such as plasma, serum, or tissue extracts for research purposes, LC-MS/MS is the gold standard due to its superior sensitivity, specificity, and wide dynamic range. nih.govbioanalysis-zone.com The development of a quantitative method requires careful validation to ensure accuracy and precision.

Sample preparation is a critical step to remove interferences and concentrate the analyte. researchgate.net Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up biological samples. mdpi.com For an acidic compound like 2-(2-Cyanophenyl)-2-methylpropanoic acid, a mixed-mode or polymer-based sorbent can be used for efficient extraction.

The quantitative method typically employs a stable isotope-labeled internal standard (SIL-IS) of the analyte to correct for matrix effects and variations in sample processing and instrument response. nih.gov A calibration curve is constructed by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard. The method is validated for linearity, accuracy, precision, recovery, and matrix effects according to established guidelines.

| Parameter | Typical Quantitative LC-MS/MS Approach |

|---|---|

| Analytical Technique | LC-MS/MS with Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation followed by Liquid-Liquid Extraction (LLE) |

| Internal Standard | Stable Isotope-Labeled 2-(2-Cyanophenyl)-2-methylpropanoic acid (e.g., D4-labeled) |

| Calibration Range | Determined by expected concentrations (e.g., 1-1000 ng/mL) |

| Validation Parameters | Linearity (r² > 0.99), Accuracy (within ±15%), Precision (CV < 15%), Recovery, Matrix Effect |

| Application | Pharmacokinetic and metabolic studies in research settings |

Metabolic Transformations and Pharmacokinetic Profile Elucidation Preclinical, Mechanistic Focus

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes and Hepatocytes

Preclinical assessment of a compound's metabolic stability is crucial for predicting its in vivo behavior. nuvisan.com In vitro systems such as liver microsomes and hepatocytes are commonly employed for this purpose as they contain a wide array of drug-metabolizing enzymes. springernature.comresearchgate.net

To investigate the metabolic stability of 2-(2-Cyanophenyl)-2-methylpropanoic acid, the compound would be incubated with liver microsomes and hepatocytes from various species, including human, rat, mouse, dog, and monkey. nuvisan.commdpi.com The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comresearchgate.net From this data, key pharmacokinetic parameters such as the half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.com

Concurrently, metabolite identification studies would be performed to characterize the metabolic pathways. High-resolution mass spectrometry is a powerful tool for elucidating the structures of potential metabolites formed during the incubation. nuvisan.com

Hypothetical In Vitro Metabolic Stability Data for 2-(2-Cyanophenyl)-2-methylpropanoic acid

| Species | System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | > 60 | < 10 |

| Human | Hepatocytes | > 120 | < 5 |

| Rat | Liver Microsomes | 45 | 25 |

| Rat | Hepatocytes | 80 | 15 |

| Mouse | Liver Microsomes | 30 | 40 |

| Dog | Hepatocytes | 100 | 8 |

| Monkey | Liver Microsomes | 55 | 20 |

Hypothetical Metabolite Identification in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Mass Shift (from parent) |

|---|---|---|

| M1 | Hydroxylation of the methyl group | +16 |

| M2 | Hydrolysis of the nitrile group to a carboxylic acid | +17 |

| M3 | Glucuronidation of the carboxylic acid | +176 |

Enzymatic Pathways Involved in Biotransformation (e.g., CYP450, UGT, SULT)

To identify the specific enzymes responsible for the metabolism of 2-(2-Cyanophenyl)-2-methylpropanoic acid, a series of in vitro experiments would be conducted.

Cytochrome P450 (CYP450) Isoform Mapping: The involvement of specific CYP450 enzymes, which are major players in drug metabolism, would be investigated using recombinant human CYP enzymes and specific chemical inhibitors in human liver microsomes. nih.govnih.govnih.gov The formation of oxidative metabolites would be monitored in the presence of each individual CYP isoform to determine which ones are capable of metabolizing the compound.

UDP-Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Involvement: For conjugation reactions, such as the potential glucuronidation of the carboxylic acid moiety, incubations would be carried out with human liver microsomes or S9 fractions fortified with the necessary cofactors (UDPGA for UGTs, PAPS for SULTs).

Hypothetical Contribution of Different Enzyme Systems to the Metabolism of 2-(2-Cyanophenyl)-2-methylpropanoic acid

| Enzyme Family | Specific Isoform/Enzyme | Observed Metabolic Pathway | Relative Contribution (%) |

|---|---|---|---|

| CYP450 | CYP3A4 | Hydroxylation of the methyl group | 40 |

| CYP450 | CYP2C9 | Hydroxylation of the methyl group | 25 |

| Hydrolases | Carboxylesterases | Hydrolysis of the nitrile group | 20 |

| UGT | UGT1A1 | Glucuronidation of the carboxylic acid | 15 |

Excretion Pathways in Animal Models (Mechanistic Investigation)

To understand how 2-(2-Cyanophenyl)-2-methylpropanoic acid and its metabolites are eliminated from the body, mechanistic studies in animal models such as rats and dogs would be performed. nih.gov This typically involves administering a radiolabeled version of the compound to facilitate the tracking of all drug-related material.

Urine, feces, and bile would be collected over a period of time and analyzed for total radioactivity. The proportions of unchanged parent compound and various metabolites in each matrix would be determined to identify the major routes of excretion.

Hypothetical Excretion Profile of Radiolabeled 2-(2-Cyanophenyl)-2-methylpropanoic acid in Rats (0-48 hours)

| Excretion Route | Percentage of Administered Dose | Major Components |

|---|---|---|

| Urine | 65% | Parent Compound (15%), M2 (30%), M3 (20%) |

| Feces | 30% | Parent Compound (5%), M1 (25%) |

| Bile | 5% | M3 |

Influence of Structural Modifications on Metabolic Fate in Research Analogues

Understanding how small changes in the chemical structure can affect the metabolic profile is a key aspect of drug discovery. researchgate.net For 2-(2-Cyanophenyl)-2-methylpropanoic acid, several analogues could be synthesized and subjected to the same in vitro metabolic assays to investigate structure-metabolism relationships.

For instance, modifying the position of the cyano group, altering the alkyl chain, or replacing the carboxylic acid with another functional group could significantly impact metabolic stability and the primary metabolic pathways.

Hypothetical Metabolic Stability of Structural Analogues of 2-(2-Cyanophenyl)-2-methylpropanoic acid in Human Liver Microsomes

| Compound | Structural Modification | Half-life (t1/2, min) | Primary Metabolic Pathway |

|---|---|---|---|

| 2-(2-Cyanophenyl)-2-methylpropanoic acid | Parent Compound | > 60 | Hydroxylation, Nitrile Hydrolysis |

| Analogue A | Cyano group at position 3 | 50 | Aromatic Hydroxylation |

| Analogue B | Ethyl group instead of methyl | 35 | Alkyl Hydroxylation |

| Analogue C | Carboxylic acid replaced with an amide | > 90 | Minimal Metabolism |

Future Research Directions and Emerging Areas for 2 2 Cyanophenyl 2 Methylpropanoic Acid

Exploration of Novel Therapeutic Areas through Mechanistic Insights

While the complete mechanistic profile of 2-(2-Cyanophenyl)-2-methylpropanoic acid is still under investigation, its structural motifs suggest potential interactions with various biological targets. The cyanophenyl group is a key feature in numerous FDA-approved pharmaceuticals, where it often engages in critical binding interactions with therapeutic targets. nih.gov For instance, the nitrile moiety can act as a hydrogen bond acceptor or participate in other non-covalent interactions within enzyme active sites. nih.gov

Future research should prioritize elucidating the specific mechanism of action of this compound to unlock its therapeutic potential. Its structural similarity to metabolites of aromatase inhibitors like fadrozole suggests that it could be investigated for roles in oncology, particularly in hormone-dependent cancers. nih.gov Additionally, inhibitors of phosphodiesterases (PDEs), which are targets for anti-inflammatory drugs, represent another potential area of investigation. nih.gov

Table 1: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Potential Mechanism/Rationale | Key Research Objective |

| Oncology | Potential inhibition of enzymes like aromatase or cytochrome P450 enzymes involved in steroidogenesis. nih.gov | Investigate inhibitory activity against key enzymes in cancer pathways and assess effects on cancer cell proliferation. |

| Inflammatory Diseases | Possible modulation of inflammatory pathways, such as inhibition of phosphodiesterases (PDEs). nih.govmdpi.com | Screen for activity against a panel of inflammatory targets and evaluate efficacy in cellular models of inflammation. |

| Metabolic Disorders | The carboxylic acid moiety can influence metabolic pathways and cellular uptake. researchgate.net | Explore effects on key metabolic enzymes and pathways related to diseases like diabetes or dyslipidemia. |

| Infectious Diseases | Cyanovinyl-containing scaffolds have shown potential as antibacterial agents by interfering with DNA functions. nih.gov | Evaluate antimicrobial activity against a broad spectrum of bacterial and fungal pathogens. |

Application as a Chemical Probe or Scaffold in Drug Discovery Research

The unique structure of 2-(2-Cyanophenyl)-2-methylpropanoic acid makes it an excellent candidate for use as a chemical probe or a foundational scaffold in drug discovery. Chemical probes are small molecules used to study biological systems and validate therapeutic targets. nih.govnih.gov

As a scaffold, the compound offers several points for chemical modification, allowing for the creation of a library of derivatives. mdpi.com The carboxylic acid can be converted to esters or amides, while the cyanophenyl ring can undergo various substitutions. smolecule.com This versatility enables medicinal chemists to perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The inherent three-dimensional nature of such scaffolds can lead to improved potency and selectivity for their intended targets. bldpharm.com

Table 2: Scaffold-Based Drug Discovery Potential

| Structural Moiety | Potential Modifications | Desired Outcome |

| Carboxylic Acid | Esterification, Amidation | Improved cell permeability, prodrug development. patsnap.commdpi.com |

| Cyanophenyl Ring | Substitution (e.g., with halogens, alkyls) | Enhanced target binding, altered metabolic stability. |

| Methyl Groups | Bioisosteric replacement | Fine-tuning of steric and electronic properties. |

Integration with Advanced High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. drugtargetreview.comcreative-bioarray.com 2-(2-Cyanophenyl)-2-methylpropanoic acid and its future derivatives can be integrated into HTS campaigns to identify novel biological activities. drugtargetreview.com

Libraries based on this scaffold can be screened against a wide array of targets, including enzymes, receptors, and ion channels. nuvisan.com The use of diverse, structurally complex compounds in HTS increases the likelihood of discovering novel mechanisms of action. drugtargetreview.comthermofisher.com Advanced HTS formats, such as phenotypic screening using high-content imaging, could reveal unexpected cellular effects and identify novel therapeutic opportunities. nuvisan.com It is crucial, however, to employ secondary assays to minimize the risk of false-positive results that can arise from compound interference with the screening technology. drugtargetreview.comnih.gov

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of 2-(2-Cyanophenyl)-2-methylpropanoic acid, particularly the presence of a carboxylic acid group, may influence its solubility and permeability across biological membranes. researchgate.net The development of advanced delivery systems could be crucial for its application in research settings.

Lipid-based nanosystems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are promising strategies for enhancing the delivery of compounds with carboxylic acid moieties. mdpi.com These systems can improve solubility, protect the compound from degradation, and potentially enable targeted delivery to specific cells or tissues. mdpi.com Other advanced platforms like metal-organic framework (MOF)-polyurethane composites are also being explored for their ability to provide controlled drug release and enhance stability. acs.org

Green Chemistry Approaches in its Synthesis and Research

Adopting the principles of green chemistry in the synthesis of 2-(2-Cyanophenyl)-2-methylpropanoic acid is essential for sustainable research. nih.gov Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net

Future research should explore more environmentally benign synthetic routes. This could involve using safer solvents (such as water or bio-based solvents), employing catalytic reactions to improve atom economy, and utilizing multi-component reactions (MCRs) to reduce the number of synthetic steps. mdpi.comnih.gov For example, a Friedel-Crafts acylation approach could be optimized to use greener catalysts and conditions. smolecule.comgoogle.com By integrating these principles, the environmental impact of producing this compound for research and potential future applications can be significantly minimized. researchgate.netunibo.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。